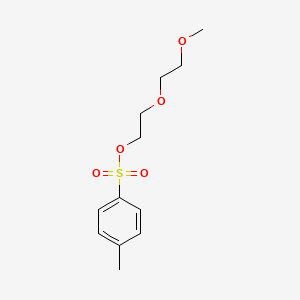

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

Descripción general

Descripción

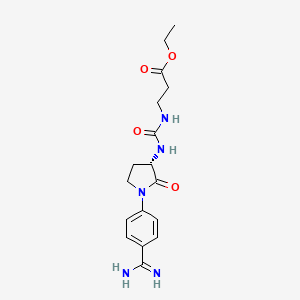

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos, is a PEG linker containing a tosyl group . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular formula of this compound is C12H18O5S . Its molecular weight is 274.34 . The InChI code is 1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 .Physical and Chemical Properties Analysis

This compound is a viscous substance stored in a refrigerator . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 392.3±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.6±0.4 cm3 . It has 5 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis Applications

- Synthesis of Pyrimidine Derivatives: 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is utilized in the synthesis of new D-π-A type pyrimidine derivatives, which are important in various chemical reactions (Wang Gan, 2014).

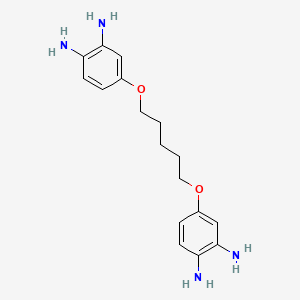

Antimicrobial Activity

- Quinazolinone Derivatives: The compound is involved in the preparation of novel quinazolinone derivatives that exhibit antimicrobial activity. This showcases its utility in creating compounds with potential biological applications (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Fluorescence and Spectroscopy

- Fluorophore Analogues: In a study focusing on Zinquin-related fluorophores, analogues synthesized using this compound showed bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) to the solution. These compounds have applications in fluorescence studies, particularly in relation to Zn(II) (M. Kimber, Jason P. Geue, S. Lincoln, A. Ward, E. Tiekink, 2003).

Polymer Synthesis

- Electrosynthesis of Polymers: The compound plays a role in the electrosynthesis of soluble poly(2-methoxy-5-alkoxy paraphenylenes), where it contributes to the creation of polymers with specific optical and electrical properties. Such polymers have potential applications in materials science (T. Moustafid, S. Aeiyach, J. Aaron, H. Mir-Hedayatullah, P. Lacaze, 1991).

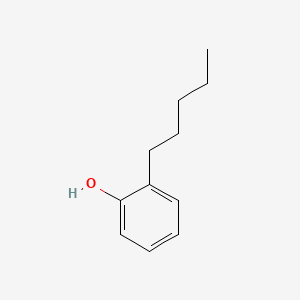

Hydrogen Bond Studies

- Hydrogen Bond Analysis in Methoxyphenols: The compound is used in the study of methoxyphenols, which are key in understanding inter- and intramolecular hydrogen bonds. Such studies are important for understanding the properties of antioxidants and biologically active molecules (M. Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, V. N. Emel’yanenko, 2010).

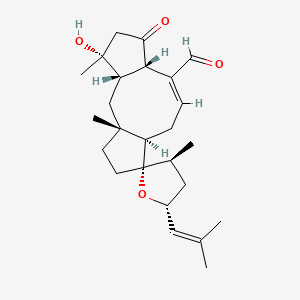

Drug and Therapy Development

- Development of Cancer Therapeutics: In the context of cancer therapy, the compound has been used in the preparation of tosylate salts of lapatinib, an anticancer drug. Understanding the crystal structure and nonbonded interactions of these salts can inform the development of more effective cancer treatments (K. Ravikumar, B. Sridhar, J. Nanubolu, A. K. S. Bhujanga Rao, R. Jyothiprasad, 2013).

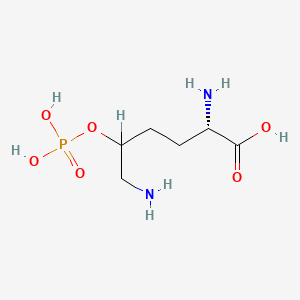

Nanomedicine

- Nanogel Design for Cancer Therapy: This compound is instrumental in designing a PEGylated poly(diselenide-phosphate) nanogel. Such nanogels have significant potential in cancer therapy, demonstrating the versatility of the compound in advanced medical applications (Chunting Li, Wei Huang, Linzhu Zhou, P. Huang, Yan Pang, Xinyuan Zhu, D. Yan, 2015).

Lanthanide Coordination Polymers

- Luminescent Materials: In the field of materials science, the compound is used in the synthesis of lanthanide coordination polymers, which have intriguing luminescent properties. Such materials have potential applications in optics and electronics (Xiaoping Yang, Joseph H. Rivers, W. J. McCarty, Michael J. Wiester, Richard A. Jones, 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The mode of action of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate involves nucleophilic substitution reactions. The tosyl group in the compound acts as a leaving group, allowing the compound to participate in these reactions .

Pharmacokinetics

The presence of the hydrophilic peg spacer in the compound may increase its solubility in aqueous media , potentially influencing its bioavailability.

Result of Action

The compound is often used as a reagent and intermediate in organic synthesis , suggesting that its effects may vary depending on the specific reactions and conditions.

Análisis Bioquímico

Cellular Effects

The effects of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are essential for cell signaling. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain sulfatases by binding to their active sites. This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating the biochemical pathways in which they are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and transferases, which play crucial roles in the metabolism of sulfate esters and other related compounds. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical and physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its activity and function. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution to other tissues can modulate its physiological impact .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGNJXLJQARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-80-6 | |

| Record name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.